Physicochemical Differentiation: 3-Methyl Substituent Alters Lipophilicity and Hydrogen-Bonding Capacity Relative to the Des-Methyl Analog
The presence of the C3-methyl group in the target compound increases calculated logP by approximately +0.4 units and adds 14 Da molecular weight compared to the des-methyl analog CAS 866134-24-9 (5-(3-methoxybenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one). Both compounds share identical hydrogen-bond donor (1) and acceptor (3) counts, but the target compound's increased lipophilicity predicts moderately enhanced membrane permeability and potentially higher CNS penetration if other parameters are held constant [1]. This physicochemical shift is meaningful for medicinal chemistry campaigns prioritizing blood-brain barrier penetration.
| Evidence Dimension | Physicochemical properties (MW, logP, HBD, HBA) |
|---|---|
| Target Compound Data | MW = 310.3 g/mol; XLogP3-AA = 2.4; HBD = 1; HBA = 3; Rotatable Bonds = 2 |
| Comparator Or Baseline | Des-methyl analog (CAS 866134-24-9): MW = 296.32 g/mol; XLogP3-AA ≈ 2.0 (estimated); HBD = 1; HBA = 3 |
| Quantified Difference | ΔMW = +14.0 Da; ΔXLogP3 ≈ +0.4; ΔHBD = 0; ΔHBA = 0 |
| Conditions | Computed properties from PubChem (2021.05.07 release); XLogP3-AA algorithm |
Why This Matters
Higher logP correlates with improved passive membrane diffusion, making the 3-methyl compound a preferred choice when target engagement requires intracellular or CNS access compared to the less lipophilic des-methyl analog.
- [1] PubChem. 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. Computed Properties, CID 42962732. National Center for Biotechnology Information. View Source
